

# Comparative Analysis of Structure-Activity Relationships in (-)-Tylophorine Derivatives

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## Compound of Interest

Compound Name: (-)-Tylophorine

Cat. No.: B1683688

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A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and antiviral properties of novel **(-)-Tylophorine** analogs, supported by experimental data and mechanistic insights.

**(-)-Tylophorine**, a phenanthroindolizidine alkaloid isolated from plants of the Asclepiadaceae family, has garnered significant attention for its potent biological activities. Extensive research has led to the synthesis of numerous derivatives with the aim of enhancing efficacy and reducing toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anti-inflammatory, and antiviral properties. The information is presented through consolidated data tables, detailed experimental protocols, and mechanistic pathway diagrams to facilitate further research and development in this promising field.

## Anticancer Activity: Targeting Proliferation and Angiogenesis

**(-)-Tylophorine** and its analogs exhibit potent cytotoxic effects against a broad range of cancer cell lines, including multidrug-resistant strains.<sup>[1][2]</sup> The primary mechanisms of action involve the inhibition of protein synthesis, induction of cell cycle arrest, and apoptosis.<sup>[3]</sup> Furthermore, some derivatives have been shown to inhibit angiogenesis by targeting key signaling pathways.<sup>[4][5]</sup>

## Structure-Activity Relationship Highlights:

- Phenanthrene Core: A planar phenanthrene scaffold is essential for cytotoxic activity.<sup>[1]</sup>
- E-Ring Modification: Opening the D-ring to remove the chiral center and modifying the E-ring has led to the development of simplified phenanthrene-based tylophorine (PBT) analogues with potent antiproliferative activity.<sup>[1]</sup>
- Substituents on the Phenanthrene Ring:
  - A methoxy group at the C-6 position is crucial for potency.<sup>[2]</sup>
  - A methylenedioxy ring at the C-2 and C-3 positions significantly enhances cytotoxic activity.<sup>[2]</sup>
  - A hydroxyl group at the C-7 position on the B-ring is favorable for antiproliferative activity.
- C-9 Position: A hydrophilic 6-membered N-heterocycle linked via a methylene group at the C-9 position enhances cytotoxicity and potentially reduces central nervous system side effects.<sup>[1]</sup>

## Comparative Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI<sub>50</sub>) values of selected (-)-**Tylophorine** derivatives against various human cancer cell lines.

Compound	Modification	A549 (Lung) GI <sub>50</sub> (μM)	MDA- MB-231 (Breast) GI <sub>50</sub> (μM)	HepG2 (Liver) GI <sub>50</sub> (μM)	HONE-1 (Nasopharyngeal) GI <sub>50</sub> (μM)	NUGC-3 (Gastric) GI <sub>50</sub> (μM)	Reference
(-)-Tylophorine	Parent Compound	~0.01	-	0.237	0.114	0.134	[6]
Dehydrotylophorine	Analog	>50	-	>50	>50	>50	[6]
PBT-1	D-ring opened, modified E-ring	~0.08	-	-	-	-	[1]
Compound 9c	7-OH on B-ring of PBT	<1	<1	-	-	-	[1]
Compound 9g	7-OH, modified piperidine E-ring	<1	<1	-	-	-	[1]
Compound 9h	7-OH, modified piperidine E-ring	<1	<1	-	-	-	[1]

## Anti-inflammatory Activity: Modulating Immune Responses

Tylophorine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α)

and the promotion of regulatory T cells (Tregs) via the upregulation of the transcription factor Foxp3.<sup>[7]</sup>

## Structure-Activity Relationship Highlights:

- Inhibition of TNF- $\alpha$ :
  - Salt derivatives of ( $\pm$ )-tylophorine have shown to be effective inhibitors of TNF- $\alpha$ .<sup>[7]</sup>
  - The indolizidine ring is important for anti-TNF- $\alpha$  activity.
- Promotion of Foxp3 Expression:
  - 14-hydroxy tylophorine analogues promote Foxp3 expression.<sup>[7]</sup>
  - Specific salt derivatives (hydrobromide, picrate, and succinate) significantly promote Foxp3 expression.<sup>[7]</sup>
  - C9-substituted phenanthrene-based tylophorine derivatives (PBTs) also show significant promotion of Foxp3 expression.<sup>[7]</sup>

## Comparative Anti-inflammatory Activity Data

The following table presents the half-maximal inhibitory concentration (IC<sub>50</sub>) for TNF- $\alpha$  inhibition and the percentage increase in Foxp3 expression for key derivatives.

Compound	Modification	TNF- $\alpha$ Inhibition IC <sub>50</sub> (nM) in RAW 264.7 cells	Foxp3 Expression (% increase)	Reference
( $\pm$ )-Tylophorine (1)	Parent Compound	125	Inhibitory	<a href="#">[7]</a>
DCB-3503 (4)	14-hydroxy analog	36	39%	<a href="#">[7]</a>
Compound 9	Hydrobromide salt	93	40%	<a href="#">[7]</a>
Compound 13	Picrate salt	-	47%	<a href="#">[7]</a>
Compound 18	Salt derivative	33	-	<a href="#">[7]</a>
Compound 19	Succinate salt	56	48%	<a href="#">[7]</a>
Compound 31	PBT derivative	Weak inhibition	41%	<a href="#">[7]</a>
Compound 32	PBT derivative	Weak inhibition	47%	<a href="#">[7]</a>

## Antiviral Activity: A Broad-Spectrum Approach

Recent studies have highlighted the potent and broad-spectrum antiviral activity of tylophorine-based compounds, particularly against coronaviruses, including SARS-CoV-2.[\[8\]](#)[\[9\]](#) The proposed mechanism involves targeting the viral replication-transcription machinery.

### Structure-Activity Relationship Highlights:

- A hydroxyl group at the C-14 position of the indolizidine moiety enhances antiviral activity.  
[\[10\]](#)
- Dibenzoquinoline derivatives of tylophorine have shown enhanced antiviral effects against coronaviruses with reduced neurotoxicity.

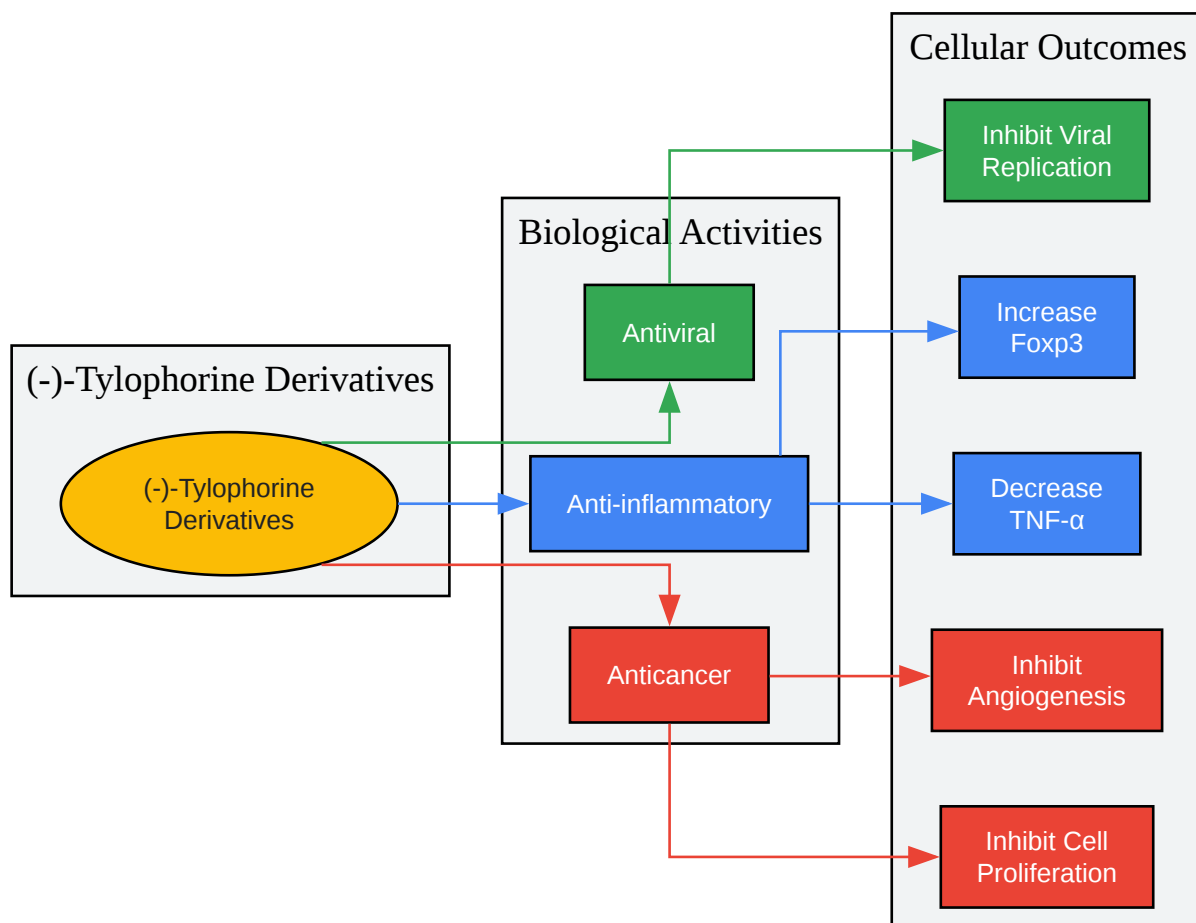
## Comparative Antiviral Activity Data

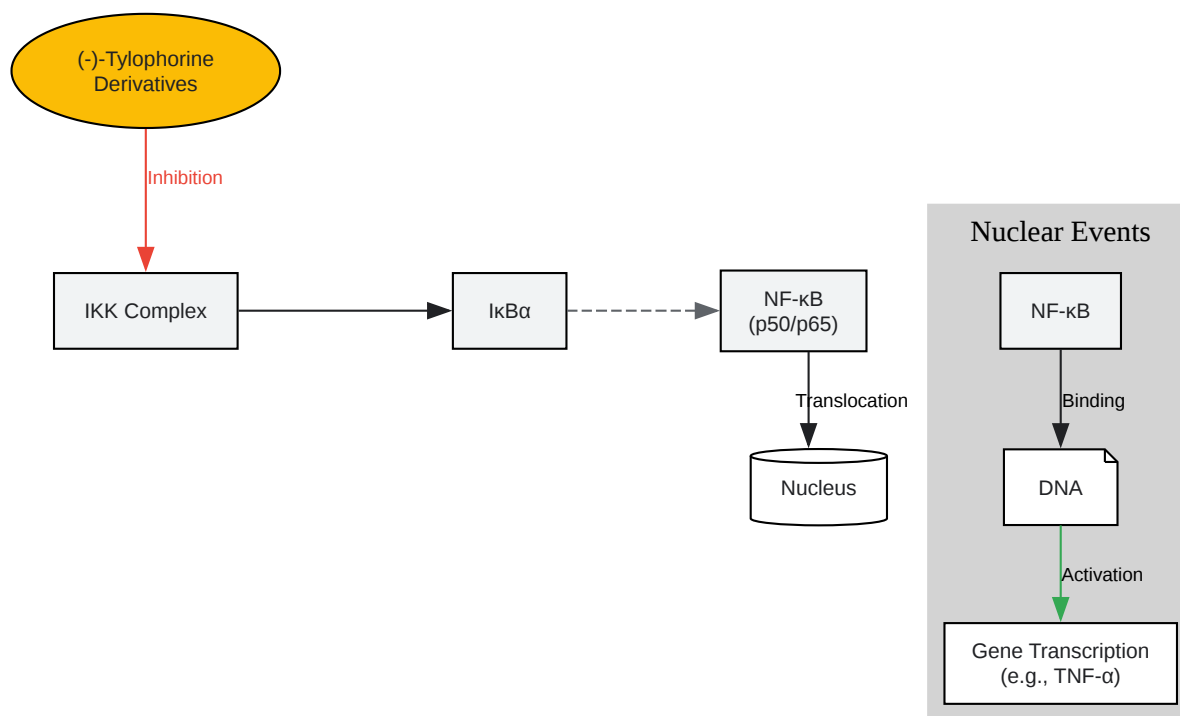
The table below lists the 50% effective concentration (EC<sub>50</sub>) values of selected derivatives against various coronaviruses.

Compound	Modification	FIPV EC <sub>50</sub> (nM)	HCoV-OC43 EC <sub>50</sub> (nM)	HCoV-229E EC <sub>50</sub> (nM)	SARS-CoV-2 EC <sub>50</sub> (nM)	Reference
dbq33b	Dibenzoquinoline derivative	-	16	-	2.5	[8][9]
dbq33b4p7	Dibenzoquinoline derivative	-	56	-	20	[8][9]
PI09	Tylophorine-based compound	-	68	-	78	[8][9]
Tylophorine (1a)	Parent Compound	-	-	-	<5-18 (SARS-CoV)	[10]
7-methoxycryptopleurine (1c)	Analog	-	-	-	<5-18 (SARS-CoV)	[10]

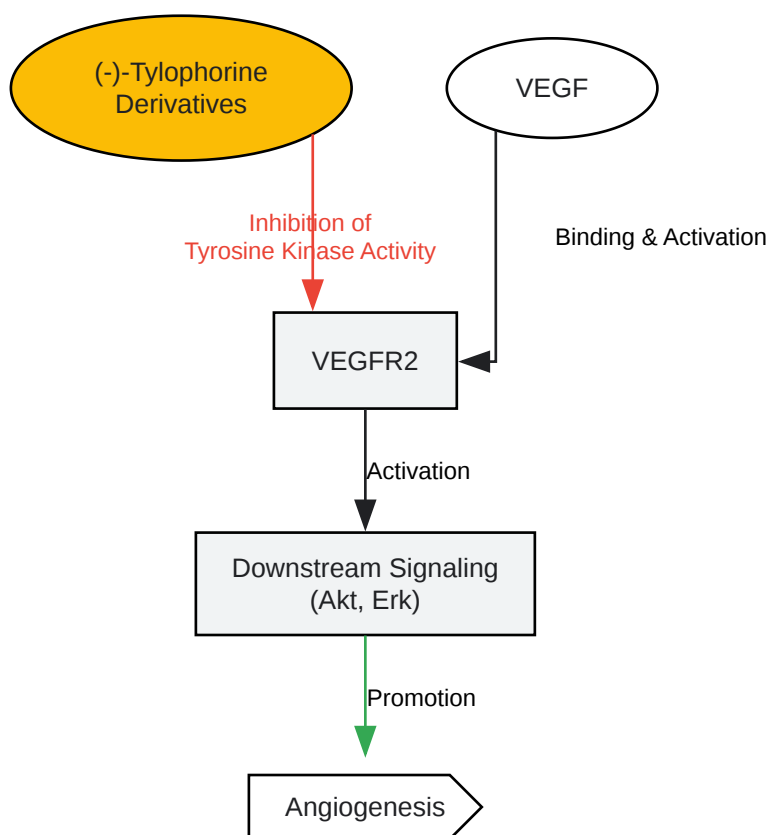
## Signaling Pathways and Mechanisms of Action

The diverse biological activities of **(-)-Tylophorine** derivatives stem from their ability to modulate multiple key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for their anticancer and anti-inflammatory effects.









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